molecular formula C30H33ClN4O5S B299260 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide

Cat. No. B299260
M. Wt: 597.1 g/mol
InChI Key: BNQAUIPLSPKWBO-BIZUNTBRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide, also known as BCS-1, is a compound that has been studied for its potential therapeutic applications. BCS-1 is a sulfonylurea derivative that has been shown to exhibit antidiabetic and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide is not fully understood. However, it has been suggested that its antidiabetic activity may be due to its ability to inhibit α-glucosidase, an enzyme that is involved in the breakdown of carbohydrates. Its anticancer activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its antidiabetic and anticancer properties, 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide has been shown to exhibit antioxidant activity and to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide is that it exhibits potent antidiabetic and anticancer properties, which makes it a potential therapeutic agent for the treatment of these diseases. However, one limitation of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are a number of potential future directions for the study of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide, which could help to optimize its therapeutic potential. Additionally, 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide could be studied in combination with other therapeutic agents to determine whether it has synergistic effects.

Synthesis Methods

The synthesis of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide involves the reaction of 4-chlorobenzylamine with 4-nitrobenzene sulfonamide in the presence of sodium hydride. The resulting intermediate is then reacted with 4-[2-(cyclohexylamino)-2-oxoethoxy]benzaldehyde to form 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide.

Scientific Research Applications

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide has been studied for its potential use in the treatment of diabetes and cancer. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide was shown to exhibit potent α-glucosidase inhibitory activity, which could make it a potential therapeutic agent for the treatment of type 2 diabetes. 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide has also been studied for its anticancer properties. In a study published in the journal Oncotarget, 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide was shown to inhibit the growth of breast cancer cells by inducing apoptosis.

properties

Product Name

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide

Molecular Formula

C30H33ClN4O5S

Molecular Weight

597.1 g/mol

IUPAC Name

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C30H33ClN4O5S/c31-25-13-17-28(18-14-25)41(38,39)35(20-24-7-3-1-4-8-24)21-29(36)34-32-19-23-11-15-27(16-12-23)40-22-30(37)33-26-9-5-2-6-10-26/h1,3-4,7-8,11-19,26H,2,5-6,9-10,20-22H2,(H,33,37)(H,34,36)/b32-19+

InChI Key

BNQAUIPLSPKWBO-BIZUNTBRSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

SMILES

C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.